
Octan-4-YL hex-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octan-4-yl hex-2-enoate: is an organic compound with the molecular formula C14H26O2 . It is an ester, characterized by the presence of an ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid. This compound is known for its unique chemical structure, which includes a long carbon chain and a double bond, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octan-4-yl hex-2-enoate typically involves the esterification reaction between octan-4-ol and hex-2-enoic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the continuous removal of the product, which helps in achieving higher yields and purity. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions: Octan-4-yl hex-2-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used in the presence of a base or acid catalyst.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Different esters, amides.
Aplicaciones Científicas De Investigación
Octan-4-yl hex-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying esterification and transesterification reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a substrate in enzymatic reactions.
Medicine: It is explored for its potential use in drug delivery systems and as a precursor in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of fragrances, flavors, and as an intermediate in the synthesis of various industrial chemicals
Mecanismo De Acción
The mechanism of action of octan-4-yl hex-2-enoate involves its interaction with specific molecular targets and pathways. The ester group in the compound can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical pathways. The double bond in the compound also allows it to undergo addition reactions, which can lead to the formation of different products with distinct biological activities .
Comparación Con Compuestos Similares
- Octan-2-yl hex-2-enoate
- Octan-3-yl hex-2-enoate
- Octan-4-yl prop-2-enoate
Comparison: Octan-4-yl hex-2-enoate is unique due to its specific ester and double bond configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
63616-23-9 |
|---|---|
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
octan-4-yl hex-2-enoate |
InChI |
InChI=1S/C14H26O2/c1-4-7-9-12-14(15)16-13(10-6-3)11-8-5-2/h9,12-13H,4-8,10-11H2,1-3H3 |
Clave InChI |
STUDLZCGVVCZSX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCC)OC(=O)C=CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene](/img/structure/B14505518.png)
![2,2'-([3,3'-Bithiophene]-2,2'-diyl)dipyridine](/img/structure/B14505521.png)
![Chloro[bis(trichloromethyl)]alumane](/img/structure/B14505524.png)
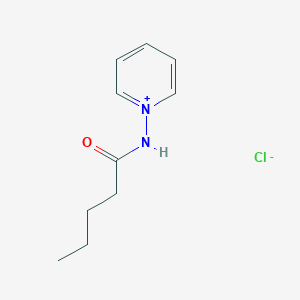
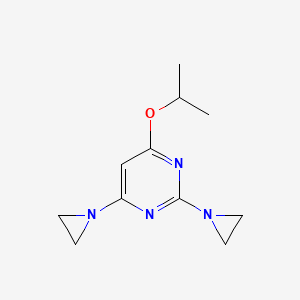
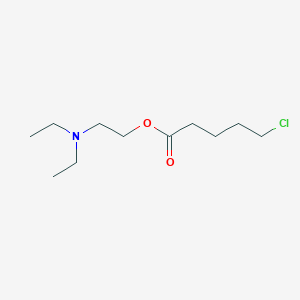

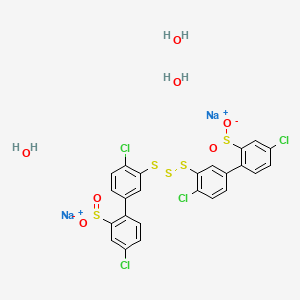
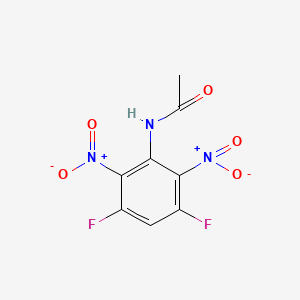

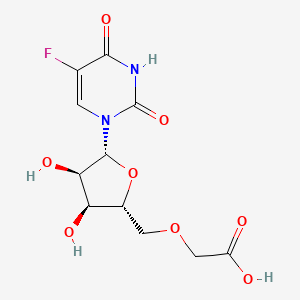
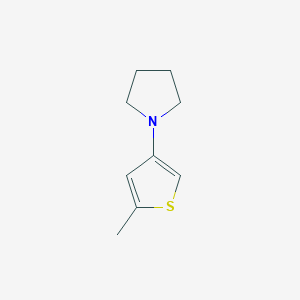
![(E)-N-(2-Methyl-4-octylphenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14505606.png)
stannane](/img/structure/B14505607.png)
